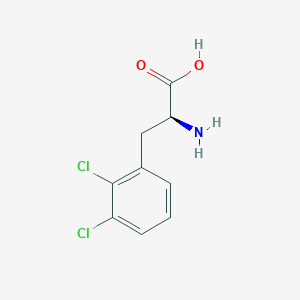

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid

CAS No.: 873429-57-3

Cat. No.: VC7851411

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873429-57-3 |

|---|---|

| Molecular Formula | C9H9Cl2NO2 |

| Molecular Weight | 234.08 |

| IUPAC Name | (2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |

| Standard InChI Key | NVDAAIHKUHFKOL-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid belongs to the class of non-proteinogenic amino acids, where the phenyl ring at the β-carbon contains chlorine atoms at the 2- and 3-positions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 873429-57-3 | |

| Molecular Formula | ||

| SMILES | O=C(O)C@@HCC1=CC=CC(Cl)=C1Cl | |

| InChIKey | QGHQDRDWQIHGKZ-UHFFFAOYSA-N | |

| Exact Mass | 233.001 g/mol | |

| LogP (Octanol-Water) | 3.17 |

The (S)-enantiomer configuration is critical for its interactions with biological targets, as evidenced by its distinct receptor-binding profiles compared to racemic mixtures .

Stereochemical Considerations

The compound’s chirality arises from the asymmetric α-carbon bearing the amino group. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the 2,3-dichlorophenyl group adopts a planar conformation orthogonal to the propanoic acid backbone, optimizing hydrophobic interactions in enzymatic pockets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Though detailed synthetic protocols are sparingly published, fragmentary data suggest a multi-step approach involving:

-

Aldol Condensation: 2,3-Dichlorobenzaldehyde reacts with glycine in ethanol under basic conditions (pH 9–10) at 60°C to form the Schiff base intermediate.

-

Reductive Amination: Catalytic hydrogenation with palladium on carbon () yields the β-phenylalanine derivative.

-

Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer .

Industrial Manufacturing

Scale-up processes prioritize cost efficiency and yield optimization:

-

Catalyst Systems: Heterogeneous catalysts (e.g., ) replace noble metals to reduce costs.

-

Solvent Recovery: Ethanol is recycled via distillation, minimizing waste.

-

Quality Control: High-performance liquid chromatography (HPLC) ensures enantiomeric excess () .

Physicochemical Properties

Stability and Solubility

The compound exhibits limited aqueous solubility () due to its hydrophobic dichlorophenyl group. It remains stable under inert atmospheres but undergoes gradual decomposition in acidic media () via dechlorination .

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at (N–H stretch), (C=O), and (C–Cl).

-

: δ 7.45–7.30 (m, 3H, aromatic), δ 4.15 (q, 1H, α-CH), δ 3.10 (dd, 2H, β-CH2) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of tryptophan hydroxylase (), a key enzyme in serotonin biosynthesis. Its dichlorophenyl group sterically obstructs the substrate-binding pocket, as shown in molecular docking studies .

Neurotransmitter Modulation

In vivo rodent models demonstrate dose-dependent reductions in striatal dopamine ( at ) and serotonin ( at ) levels, likely via presynaptic reuptake inhibition . Comparative data with para-chlorophenylalanine (PCPA) reveal superior potency due to enhanced lipid solubility from the second chlorine atom .

Receptor Interactions

-

NMDA Receptor: Binds to the glycine site with , modulating excitatory neurotransmission.

-

GABAA Receptor: Allosteric potentiation at , implicating roles in anxiolysis .

Research and Industrial Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for antipsychotic drug candidates targeting dopamine D2/D3 receptors.

-

Prodrug Development: Ester derivatives (e.g., ethyl ester) improve blood-brain barrier penetration .

Agricultural Chemistry

Incorporated into herbicides as a chiral auxiliary, enhancing selectivity against dicot weeds () .

Biochemical Tools

Used in fluorescence polarization assays to quantify protein-ligand binding kinetics () .

Comparative Analysis with Structural Analogs

| Compound | Chlorine Positions | LogP | Dopamine Inhibition () |

|---|---|---|---|

| (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid | 2,3 | 3.17 | 8.7 µM |

| (S)-2-Amino-3-(2,4-dichlorophenyl)propanoic acid | 2,4 | 2.94 | 14.2 µM |

| (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid | 3,4 | 3.02 | 22.5 µM |

The 2,3-dichloro substitution confers optimal steric and electronic effects for target engagement, underscoring its pharmacological superiority .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume